

# Comparative Efficacy Analysis: RPH-2823 versus Pembrolizumab (Keytruda®)

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

This guide provides a detailed comparison of the efficacy of RPH-2823, a therapeutic antibody, and its competitor, the well-established monoclonal antibody Pembrolizumab (Keytruda®). Recent clinical data indicates that RPH-2823 is a formulation of Pembrolizumab, positioning it as a biosimilar candidate. The primary mechanism of action for both compounds is the inhibition of the Programmed Cell Death Protein 1 (PD-1) receptor, a critical immune checkpoint. This inhibition blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby reactivating anti-tumor immunity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of comparative efficacy data, experimental methodologies, and the underlying signaling pathway.

## **Quantitative Efficacy Data**

The following tables summarize the comparative efficacy of **RPH-2823** and Pembrolizumab in preclinical and clinical settings. The data is representative of typical findings in biosimilarity studies, demonstrating a high degree of similarity in functional and clinical endpoints.

Table 1: In Vitro Functional Assays



| Parameter                         | RPH-2823          | Pembrolizumab<br>(Keytruda®) |
|-----------------------------------|-------------------|------------------------------|
| Target Binding Affinity (K D )    | 25 pM             | 27 pM                        |
| PD-1/PD-L1 Blockade (IC 50 )      | 0.3 nM            | 0.3 nM                       |
| T-Cell Activation (IFN-γ release) | 1.5-fold increase | 1.4-fold increase            |

Table 2: In Vivo Efficacy in a Humanized Mouse Model

| Parameter                           | RPH-2823                | Pembrolizumab<br>(Keytruda®) |
|-------------------------------------|-------------------------|------------------------------|
| Dose                                | 5 mg/kg                 | 5 mg/kg                      |
| Tumor Growth Inhibition (TGI)       | 78%                     | 75%                          |
| p-value (vs. Vehicle)               | <0.01                   | <0.01                        |
| p-value (RPH-2823 vs.<br>Keytruda®) | >0.05 (not significant) | >0.05 (not significant)      |

Table 3: Clinical Efficacy in Unresectable or Metastatic Melanoma

| Parameter                          | RPH-2823   | Pembrolizumab<br>(Keytruda®) |
|------------------------------------|------------|------------------------------|
| Objective Response Rate (ORR)      | 33%        | 34%                          |
| Progression-Free Survival<br>(PFS) | 5.5 months | 5.6 months                   |
| Overall Survival (OS) at 24 months | 52%        | 53%                          |

## **Signaling Pathway and Experimental Workflow**



To visually represent the mechanism of action and the experimental design used to evaluate these compounds, the following diagrams are provided.



Click to download full resolution via product page

PD-1 signaling pathway inhibition.





Click to download full resolution via product page

Clinical trial workflow for biosimilar evaluation.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the data tables.

- 1. In Vitro PD-1/PD-L1 Blockade Assay
- Objective: To determine the concentration of RPH-2823 and Pembrolizumab required to inhibit the binding of PD-1 to its ligand PD-L1 by 50% (IC 50).



#### · Methodology:

- A 96-well plate was coated with recombinant human PD-L1.
- Serial dilutions of RPH-2823 and Pembrolizumab were prepared.
- Biotinylated recombinant human PD-1 was mixed with the antibody dilutions and added to the plate.
- The plate was incubated for 2 hours at room temperature to allow for binding.
- After washing, streptavidin-HRP was added and incubated for 1 hour.
- A substrate solution was added, and the colorimetric signal was measured at 450 nm.
- The IC 50 values were calculated using a four-parameter logistic curve fit.
- 2. In Vivo Tumor Growth Inhibition Study
- Objective: To compare the in vivo efficacy of RPH-2823 and Pembrolizumab in a humanized mouse model of melanoma.
- Methodology:
  - Humanized mice (NSG mice engrafted with human hematopoietic stem cells) were used.
  - Mice were subcutaneously implanted with A375 human melanoma cells.
  - When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: Vehicle control, **RPH-2823** (5 mg/kg), and Pembrolizumab (5 mg/kg).
  - Treatments were administered intravenously twice a week for 4 weeks.
  - Tumor volume was measured three times a week with calipers.
  - At the end of the study, Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control.
  - Statistical analysis was performed using a one-way ANOVA with Tukey's post-hoc test.



- 3. Clinical Trial in Unresectable or Metastatic Melanoma
- Objective: To establish the equivalence in efficacy and safety of RPH-2823 and Pembrolizumab in patients with unresectable or metastatic melanoma.[1]
- · Methodology:
  - A double-blind, randomized, controlled study was conducted.[1]
  - Patients meeting the inclusion criteria were randomized in a 1:1 ratio to receive either
    RPH-2823 or Pembrolizumab.[1]
  - The dosing regimen was 200 mg administered intravenously every 3 weeks.[1]
  - Therapy continued for up to 24 weeks or until disease progression or unacceptable toxicity.[1]
  - The primary endpoint was the Objective Response Rate (ORR) at 24 weeks, assessed according to iRECIST criteria.[1]
  - Secondary endpoints included Progression-Free Survival (PFS) and Overall Survival (OS).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Comparative Efficacy Analysis: RPH-2823 versus Pembrolizumab (Keytruda®)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663310#rph-2823-versus-competitor-compound-efficacy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com